molecular formula C15H11Cl4N3OS B2849869 N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea CAS No. 477852-48-5

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea

Cat. No.: B2849869
CAS No.: 477852-48-5
M. Wt: 423.13
InChI Key: GHOABDYKXWPSAO-UHFFFAOYSA-N
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Description

N-({[(2,4-Dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea is a halogenated thiourea derivative characterized by a thiourea core (N–C(=S)–N) substituted with two distinct groups:

  • A 2,4-dichlorobenzyloxyiminomethyl moiety, which introduces a dichlorinated aromatic system linked via an oxyimino methyl group.
  • A 3,5-dichlorophenyl group, contributing additional aromatic chlorination.

Properties

IUPAC Name

(3E)-1-(3,5-dichlorophenyl)-3-[[(2,4-dichlorophenyl)methoxyamino]methylidene]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl4N3OS/c16-10-2-1-9(14(19)6-10)7-23-21-8-20-15(24)22-13-4-11(17)3-12(18)5-13/h1-6,8H,7H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOABDYKXWPSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CONC=NC(=S)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CON/C=N/C(=S)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiourea Derivatives

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Functional Groups Reported Bioactivity Reference
Target Compound : N-({[(2,4-Dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea 2,4-dichlorobenzyloxyiminomethyl; 3,5-dichlorophenyl Thiourea, dichloroaryl Inferred: Antimicrobial (based on analogs)
Acylthioureas (e.g., 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides) Aryl = 3,5-dichlorophenyl, 2-bromophenyl, etc. Acylthiourea, halogenated aryl Anti-biofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus; potency correlates with halogen type/number
1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea 4-chlorophenyl; 2,4-dichlorobenzoyl Thiourea, benzoyl chloride Antifungal activity against Pyricularia oryzae; structural hydrogen bonding enhances stability
N-(2,4-Dichlorobenzoyl)-N'-(4-methoxyphenyl)thiourea 2,4-dichlorobenzoyl; 4-methoxyphenyl Thiourea, methoxyaryl Inferred: Reduced lipophilicity vs. fully halogenated analogs; potential for altered solubility
Diuron (N'-(3,4-Dichlorophenyl)-N,N-dimethylurea) 3,4-dichlorophenyl; dimethylurea Urea (non-thiourea) Herbicidal activity via photosystem II inhibition

Key Observations:

Halogenation Impact :

  • The target compound’s dual dichloroaryl groups mirror analogs in , where tri-/di-chlorinated aryl groups enhance antimicrobial activity by increasing lipophilicity and membrane interaction .
  • Comparatively, methoxy or methyl groups (e.g., in ) reduce halogen-driven bioactivity but may improve solubility .

Thiourea vs. urea (C=O), which may broaden their antimicrobial or pesticidal mechanisms .

Anti-Biofilm Activity: Acylthioureas with halogenated aryl groups () show biofilm disruption in P.

Physicochemical Traits:

  • Molecular Weight : Estimated ~450–500 g/mol (higher than ’s acylthioureas at ~300–400 g/mol), impacting bioavailability.
  • Solubility : Low aqueous solubility (predicted) due to dichloroaryl groups; may require formulation adjuvants for pesticidal or pharmaceutical use.
  • Stability : Intramolecular N–H⋯O/S hydrogen bonds (observed in ) likely enhance crystallinity and thermal stability .

Q & A

Q. How can the synthesis of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea be optimized for reproducibility?

The synthesis typically involves multi-step reactions, including condensation of 2,4-dichlorobenzyl oxime derivatives with 3,5-dichlorophenyl isothiocyanate. Key variables include:

  • Reagent purity : Use freshly distilled or recrystallized intermediates to avoid side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Temperature control : Maintain 60–80°C during thiourea formation to balance reaction rate and byproduct minimization .
  • Catalysts : Triethylamine or DBU can improve nucleophilic substitution efficiency .
    Validate purity via HPLC (>95%) and characterize intermediates via 1H^1H-NMR and FT-IR for functional group confirmation .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • X-ray crystallography : Resolves stereochemistry and intramolecular hydrogen bonding (e.g., N–H⋯S interactions) critical for biological activity .
  • 1H^1H- and 13C^{13}C-NMR : Identify aromatic proton environments (δ 7.2–7.8 ppm for dichlorophenyl groups) and thiourea NH signals (δ 9.5–10.5 ppm) .
  • FT-IR : Confirm thiourea C=S stretch (~1250 cm1^{-1}) and imine C=N (~1640 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]+^+ with <2 ppm error .

Q. What preliminary biological assays are recommended for activity screening?

  • Antimicrobial : Broth microdilution assays against Staphylococcus aureus and Candida albicans (MIC values ≤50 µg/mL suggest potency) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} <10 µM indicating therapeutic potential .
  • Enzyme inhibition : Test against urease or acetylcholinesterase via spectrophotometric methods .

Advanced Research Questions

Q. How do electronic effects of dichloro substituents influence the compound’s reactivity and bioactivity?

The 2,4-dichlorobenzyl and 3,5-dichlorophenyl groups enhance lipophilicity (logP ~4.5), improving membrane permeability. Chlorine’s electron-withdrawing effect stabilizes the thiourea moiety, increasing resistance to hydrolysis. However, steric hindrance may reduce binding affinity in crowded enzymatic pockets. Computational studies (DFT) reveal partial charges on the imine nitrogen (–0.32 e) and thiocarbonyl sulfur (–0.45 e), critical for H-bonding with biological targets .

Q. How can contradictory data in cytotoxicity studies be resolved?

Discrepancies in IC50_{50} values often arise from:

  • Assay conditions : Varying serum concentrations or incubation times. Standardize protocols using CLSI guidelines .
  • Purity : Trace solvents (e.g., DMSO) or unreacted intermediates can skew results. Validate via LC-MS .
  • Cell line heterogeneity : Test across multiple lines (e.g., HepG2, A549) and include primary cells for robustness .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Docking simulations : Use AutoDock Vina to model interactions with urease (PDB: 4H9M). Focus on thiourea’s sulfur binding to nickel ions in the active site .
  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Mutagenesis : Engineer enzymes with altered active-site residues (e.g., Hisα137Ala) to confirm binding specificity .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 2.0). Monitor degradation via HPLC; >80% stability after 24 hours is ideal .
  • Metabolic profiling : Use liver microsomes to identify CYP450-mediated metabolites. Major pathways include oxidation of the dichlorobenzyl group .
  • Plasma protein binding : Equilibrium dialysis reveals >90% binding to albumin, necessitating dose adjustments .

Methodological Considerations

Q. How to design SAR studies for thiourea derivatives?

  • Core modifications : Replace dichlorophenyl with trifluoromethyl or nitro groups to assess electronic effects .
  • Linker variation : Substitute the imine with hydrazone or amide groups to modulate flexibility .
  • Bioisosteres : Replace thiourea with urea or guanidine to compare potency .

Q. What computational tools predict ADMET properties?

  • SwissADME : Estimates bioavailability (TPSA >80 Ų suggests poor absorption) .
  • ProTox-II : Predicts hepatotoxicity (alert: dichlorophenyl moiety) .
  • MD simulations (GROMACS) : Assess membrane penetration over 100 ns trajectories .

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